1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene
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Overview
Description
1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the alkylation of 4-(trifluoromethyl)benzene with 2-chloropropene in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-70°C to ensure optimal reaction rates.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Major Products: The major products formed from these reactions include carboxylic acids, alkanes, and substituted benzene derivatives.
Scientific Research Applications
1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Industry: The compound is used in the manufacture of specialty chemicals, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular communication. This can lead to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
1-Ethenyl-2-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-ethynyl-4-(trifluoromethyl)benzene and 1-bromo-4-(trifluoromethyl)benzene share similar structural features but differ in their reactivity and applications.
Uniqueness: The presence of the ethenyl group in this compound imparts unique reactivity, making it more suitable for certain types of chemical reactions compared to its analogs.
Properties
IUPAC Name |
1-ethenyl-2-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-3-8-4-5-9(6-7(8)2)10(11,12)13/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNIOHEBLNDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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